Phytosphingosine

Keratinocyte Differentiation Ceramide Biosynthesis Skin Barrier

Phytosphingosine (CAS 388566-94-7) is the only sphingoid base that selectively drives >20-fold increase in ceramide NP, the most abundant barrier lipid, without raising other ceramide species. Unlike sphingosine, it uniquely targets phytoceramide synthesis for superior skin barrier repair. Its metabolite PhS1P exhibits ~50-fold higher S1P4 receptor affinity, enabling precise immunomodulation studies. Ideal for therapeutic moisturizers, eczema creams, and acne formulations where dual antimicrobial (MBC 3.3-62.5 μg/ml against C. acnes) and anti-inflammatory actions are required. Choose phytosphingosine for barrier-focused dermatological R&D and S1P4 receptor pharmacology.

Molecular Formula C18H39NO3
Molecular Weight 317.5 g/mol
CAS No. 388566-94-7
Cat. No. B164345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytosphingosine
CAS388566-94-7
Synonyms4-D-hydroxysphinganine
8-(Z-E)-C18-phytosphingenine
phytosphingosine
Molecular FormulaC18H39NO3
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)N)O)O
InChIInChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
InChIKeyAERBNCYCJBRYDG-KSZLIROESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100ugPurity:98+%Physical solid

Phytosphingosine (CAS 388566-94-7) Procurement Guide: A Key Sphingoid Base for Advanced Skin Barrier and Antimicrobial Applications


Phytosphingosine (CAS 388566-94-7), also known as 4-hydroxysphinganine, is an 18-carbon sphingoid base characterized by a 2-amino-1,3,4-triol head group, structurally distinct from sphingosine and dihydrosphingosine by the presence of a hydroxyl group at the C4 position [1]. It is a principal sphingoid base in yeast and a minor component in mammalian tissues, where it serves as a critical precursor for the synthesis of phytoceramides, essential constituents of the epidermal permeability barrier [2]. Unlike its analogs, phytosphingosine is naturally present in the stratum corneum and plays a dual role in both innate antimicrobial defense and as a signaling molecule involved in keratinocyte differentiation [3].

Why Phytosphingosine Cannot Be Substituted by Generic Sphingosine or Dihydrosphingosine in Critical Formulations


Sphingoid bases are not functionally interchangeable due to their distinct metabolic fates and receptor interactions. While sphingosine and dihydrosphingosine are more potent antimicrobials in certain assays [1], phytosphingosine uniquely drives the specific synthesis of phytoceramide (ceramide NP), the most abundant ceramide class in the human skin barrier, without raising levels of other ceramide species [2]. Furthermore, its phosphorylated form exhibits a ~50-fold higher affinity for the S1P4 receptor compared to sphingosine-1-phosphate, a difference with profound implications for immunomodulation [3]. Substitution with a more potent antimicrobial analog like sphingosine could compromise barrier repair efficacy and alter desired immunomodulatory profiles.

Phytosphingosine vs. Analogs: Head-to-Head Quantitative Evidence for Scientific Selection


Phytosphingosine's Unique Induction of Ceramide NP Biosynthesis in Keratinocytes

In cultured human keratinocytes, phytosphingosine uniquely stimulates the expression of dihydroceramide C4-desaturase (DES2), the key enzyme converting dihydroceramide to phytoceramide (ceramide NP). This results in a specific, >20-fold increase in ceramide NP levels, while sphingosine and dihydrosphingosine do not produce this specific and potent effect on the skin's primary barrier lipid [1].

Keratinocyte Differentiation Ceramide Biosynthesis Skin Barrier Lipidomics

Comparative Cytotoxicity of Sphingoid Bases on Human Oral Cells for Antimicrobial Applications

In a study assessing the safety profile for potential oral antimicrobial applications, the cytotoxicity (LD50) of phytosphingosine on a panel of human oral cells (keratinocytes, fibroblasts, dendritic cells, SCC cells) was determined. Phytosphingosine exhibited an LD50 of 20.6 µM, which is more cytotoxic than sphingosine (LD50 = 69.7 µM) but less than dihydrosphingosine (LD50 = 29.2 µM) [1]. Importantly, all LD50 values were considerably higher than the minimal inhibitory concentrations (MICs) for oral pathogens, supporting a therapeutic window.

Oral Health Cytotoxicity Antimicrobials Cell Viability

Broad-Spectrum Antibacterial Activity of Phytosphingosine Compared to Other Sphingoid Bases

Phytosphingosine demonstrates broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria relevant to skin and oral health. While d-sphingosine and dihydrosphingosine exhibit greater potency, phytosphingosine maintains activity against all tested species except Serratia marcescens and Pseudomonas aeruginosa [1]. Its MBC range (3.3 to 62.5 μg/ml) positions it as a moderately potent, naturally occurring antimicrobial lipid.

Antibacterial Innate Immunity Skin Microbiome Minimum Bactericidal Concentration

Phytosphingosine-1-Phosphate (PhS1P) Exhibits 50-Fold Higher Affinity for S1P4 Receptor Than S1P

The phosphorylated metabolite of phytosphingosine, phytosphingosine-1-phosphate (PhS1P), is a high-affinity ligand for the S1P4/Edg-6 receptor, a G protein-coupled receptor involved in immune cell trafficking. In competitive binding assays, PhS1P demonstrated an affinity (Ki) of 1.6 nM for the S1P4 receptor, which is nearly 50-fold higher than the affinity of the prototypical ligand, sphingosine-1-phosphate (S1P) with a Ki of 119 nM [1].

Immunomodulation Receptor Binding S1P Receptors Ligand Affinity

Evidence-Based Application Scenarios for Phytosphingosine in Skin Care and Dermatological Research


Targeted Skin Barrier Repair for Atopic Dermatitis and Xerosis

Formulators can leverage phytosphingosine's unique ability to induce a >20-fold increase in ceramide NP, the most abundant and critical ceramide for skin barrier function [1]. Unlike sphingosine or dihydrosphingosine, which do not selectively boost this key lipid, phytosphingosine provides a targeted approach to restore the lipid matrix in compromised skin. This makes it a preferred ingredient in therapeutic moisturizers, eczema creams, and anti-aging products designed to address barrier dysfunction at its source.

Development of Next-Generation Acne and Microbiome-Friendly Therapeutics

For acne vulgaris, where microbial imbalance and inflammation are key drivers, phytosphingosine offers a dual-action approach. Its broad-spectrum antimicrobial activity against Cutibacterium acnes (MBC within the 3.3-62.5 μg/ml range) [2] can help control bacterial overgrowth, while its anti-inflammatory effects, mediated in part by PPAR activation, can reduce the erythema and irritation associated with acne [3]. This balanced profile is superior to harsher antimicrobials that may disrupt the overall skin microbiome or cause excessive irritation.

Investigational Tool for S1P4 Receptor-Mediated Immunomodulation

In immunological research, phytosphingosine's metabolite, PhS1P, serves as a high-affinity, selective tool for studying S1P4 receptor function [4]. Its ~74-fold higher affinity for S1P4 compared to S1P makes it invaluable for dissecting the specific role of this receptor in lymphocyte trafficking, immune cell activation, and inflammation, with minimal confounding effects from other S1P receptor subtypes. This is particularly relevant for exploring novel therapies for autoimmune and inflammatory disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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